Methyltrichlorosilane

Catalog No.
S597276
CAS No.
75-79-6
M.F
CH3SiCl3
CH3Cl3Si
M. Wt
149.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrichlorosilane

CAS Number

75-79-6

Product Name

Methyltrichlorosilane

IUPAC Name

trichloro(methyl)silane

Molecular Formula

CH3SiCl3
CH3Cl3Si

Molecular Weight

149.47 g/mol

InChI

InChI=1S/CH3Cl3Si/c1-5(2,3)4/h1H3

InChI Key

JLUFWMXJHAVVNN-UHFFFAOYSA-N

SMILES

C[Si](Cl)(Cl)Cl

Solubility

Decomposes in ethanol
Decomposes instantly in water
Solubility in water: reaction

Synonyms

methyltrichlorosilane, trichloromethylsilane

Canonical SMILES

C[Si](Cl)(Cl)Cl

Surface Modification and Functionalization

Methyltrichlorosilane (MTS) is a versatile chemical used in scientific research for surface modification and functionalization. Its ability to react with various materials, particularly through a process called chemical vapor deposition (CVD), allows researchers to introduce new functionalities to surfaces, altering their chemical and physical properties [].

One application of MTS in this area is the creation of hydrophobic (water-repellent) surfaces. When exposed to moisture, MTS undergoes hydrolysis, forming a thin layer of methylpolysiloxane on the surface. This layer repels water due to the presence of methyl groups, which are nonpolar and have low affinity for water molecules []. This technique is used to modify various materials, such as glass, textiles, and ceramics, for applications ranging from self-cleaning surfaces to anti-fouling coatings [, ].

Synthesis of Precursors and Materials

MTS also serves as a precursor for the synthesis of various materials and compounds used in scientific research. For example, it can be used to synthesize silicon carbide (SiC) nanowires and nanotubes through CVD []. These nanostructures have unique electrical and mechanical properties, making them valuable for applications in electronics, sensors, and energy conversion devices [].

Additionally, MTS can be used as a starting material for the production of high-purity silicon. This process involves the decomposition of MTS at high temperatures, yielding silicon tetrachloride (SiCl₄) as an intermediate product. The SiCl₄ is then further purified to obtain electronic-grade silicon, essential for the fabrication of semiconductors and other electronic devices [].

Methyltrichlorosilane, with the chemical formula CH₃SiCl₃, is an organosilicon compound characterized as a colorless liquid with a pungent odor similar to hydrochloric acid. It consists of a silicon atom bonded to one methyl group and three chlorine atoms, resulting in a tetrahedral molecular geometry. This unique structure contributes to its reactivity and versatility in chemical applications, particularly in the synthesis of siloxane polymers and other organosilicon compounds .

  • Toxicity: Methyltrichlorosilane is corrosive and can cause severe skin, eye, and respiratory tract irritation upon contact or inhalation [].
  • Flammability: Highly flammable with a flash point of 8 °C and explosive limits of 7.2-11.9% in air [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Methyltrichlorosilane is highly reactive, especially with water, leading to several significant reactions:

  • Hydrolysis Reaction: Upon contact with water, methyltrichlorosilane undergoes hydrolysis to produce methylsilanol and hydrochloric acid:
    CH3SiCl3+3H2OCH3Si OH 3+3HCl\text{CH}_3\text{SiCl}_3+3\text{H}_2\text{O}\rightarrow \text{CH}_3\text{Si OH }_3+3\text{HCl}
    This reaction is exothermic and releases significant heat .
  • Alcoholysis Reaction: Methyltrichlorosilane can react with alcohols to form alkoxysilanes. For example, reacting with methanol yields trimethoxymethylsilane:
    CH3SiCl3+3CH3OHCH3Si OCH3)3+3HCl\text{CH}_3\text{SiCl}_3+3\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{Si OCH}_3)_3+3\text{HCl}
  • Reduction Reaction: When reduced with alkali metals, it forms poly(methylsilyne), a highly crosslinked material:
    nMeSiCl3+3nNa[MeSi]+3nNaCln\text{MeSiCl}_3+3n\text{Na}\rightarrow [\text{MeSi}]+3n\text{NaCl}

These reactions illustrate the compound's potential for producing various silicon-based materials and derivatives .

Methyltrichlorosilane exhibits toxicity primarily due to its ability to release hydrochloric acid upon hydrolysis. Inhalation or contact can lead to severe respiratory irritation, skin burns, and eye damage. The acute toxicity profile is comparable to that of hydrochloric acid, necessitating careful handling and protective measures when using this compound in laboratory or industrial settings .

Methyltrichlorosilane is typically synthesized through the direct chlorination of chloromethane with elemental silicon in the presence of a copper catalyst at elevated temperatures (around 250 °C). This process can result in various products, but adjustments in catalyst concentration can favor the production of methyltrichlorosilane over other chlorinated silanes .

Methyltrichlorosilane serves several critical functions in various industries:

  • Polymer Production: It acts as a precursor for producing methyl silicone resins, which are utilized for their thermal stability and electrical insulation properties at high temperatures .
  • Chemical Synthesis: The compound is used as a reagent in organic synthesis for cleaving carbon-oxygen bonds and converting alcohols into iodides or carbonyl compounds .
  • Silicon Carbide Epitaxy: It plays a role in the gas-phase introduction of chloride during silicon carbide epitaxy processes, enhancing growth rates while minimizing unwanted reactions .

Research indicates that methyltrichlorosilane interacts vigorously with moisture and oxidizing agents. Its hydrolysis produces hydrochloric acid, which can pose significant health risks if inhaled or if it comes into contact with skin. Studies emphasize the importance of using appropriate safety measures, including protective equipment and well-ventilated environments when handling this compound .

Methyltrichlorosilane shares similarities with other organosilicon compounds but possesses unique characteristics that distinguish it:

CompoundFormulaKey Features
DimethyldichlorosilaneC₂H₆Cl₂SiTwo methyl groups; less reactive than methyltrichlorosilane.
TrimethylchlorosilaneC₃H₉ClSiThree methyl groups; used for different polymer applications.
MethyldichlorosilaneC₂H₅Cl₂SiTwo chlorines; often a byproduct in synthesis processes.

Methyltrichlorosilane's unique reactivity due to its single methyl group and three chlorine atoms allows for specific applications in polymerization and chemical synthesis not as effectively achieved by its analogs .

The industrial production of methyltrichlorosilane predominantly relies on the direct process, also known as the Müller-Rochow process, which represents the most economically viable and widely adopted method for large-scale manufacturing. This process involves the direct reaction between elemental silicon and chloromethane in the presence of copper catalysts, operating under carefully controlled temperature and pressure conditions to maximize selectivity toward desired methylchlorosilane products.

The fundamental reaction mechanism of the direct process proceeds according to the general equation where chloromethane reacts with silicon to produce a mixture of methylchlorosilanes, including methyltrichlorosilane as a significant component. The reaction conditions typically involve temperatures ranging from 250 to 300 degrees Celsius and pressures between 2 to 5 bar, which allow for 90 to 98 percent conversion of silicon and 30 to 90 percent conversion of chloromethane. The process generates approximately 1.4 million tons of dimethyldichlorosilane annually, with methyltrichlorosilane representing a valuable co-product in this industrial synthesis.

The mechanism of the direct process remains partially understood despite extensive research, with copper playing a crucial catalytic role through the formation of intermetallic compounds with silicon. The copper and silicon form intermetallics with the approximate composition of copper-three-silicon, which facilitates the formation of silicon-chlorine and silicon-methyl bonds. The proposed mechanism involves the close proximity of silicon-chlorine bonds to a copper-chloromethane complex, enabling the formation of methyl-silicon-chlorine units through successive chloromethane transfer reactions.

Industrial Process Optimization and Selectivity Control

The selectivity of methyltrichlorosilane production in the direct process depends critically on the silicon purity and particle size distribution used in the reaction. Industrial specifications require silicon with at least 97 percent purity and particle sizes between 45 and 250 micrometers to achieve optimal conversion rates and product distribution. Silicon with purity levels below 95 percent yields unfavorable product compositions, while excessively pure silicon leads to sluggish conversion rates that reduce overall process efficiency.

The copper catalyst concentration significantly influences the reaction kinetics and product selectivity in methyltrichlorosilane synthesis. Optimal copper fractions range from moderate levels, as excessive copper content between 20 and 80 percent produces rapid reaction initiation but results in poor conversion efficiency due to rapid silicon consumption. The presence of trace metals such as aluminum and lead creates unwanted side products, necessitating the addition of zinc chloride and zinc sulfate in quantities up to 0.2 percent to enhance reaction activity and selectivity.

Process gases including hydrogen chloride and hydrogen also influence the synthesis by increasing reaction selectivity. The amount of these gases determines whether the reaction mixture operates under halogen-rich or halogen-poor conditions, directly affecting the distribution of methylchlorosilane products including methyltrichlorosilane. Temperature control remains critical, as high space-time yields and optimal methyltrichlorosilane production occur only within specific temperature ranges that balance reaction rate with product selectivity.

Methyltrichlorosilane, systematically known as trichloromethylsilane, is a colorless, volatile liquid at ambient conditions, characterized by a pungent odor reminiscent of hydrogen chloride. Its physicochemical profile is dominated by the presence of a silicon atom tetrahedrally coordinated by one methyl group and three chlorine atoms, which imparts distinctive reactivity and thermodynamic behavior. The following sections dissect these properties in detail, supported by experimental data and contemporary research.

Structural and Molecular Characteristics (Bonding, Geometry)

The molecular structure of methyltrichlorosilane is foundational to its chemical behavior. Its formula, CH₃SiCl₃, reveals a central silicon atom bonded to a methyl group (CH₃) and three chlorine atoms (Cl), resulting in a tetrahedral geometry [3] [4]. This configuration is a direct consequence of the sp³ hybridization of the silicon atom, which allows for four substituents arranged to minimize electron pair repulsion, yielding ideal bond angles of approximately 109.5 degrees.

The silicon–carbon (Si–C) and silicon–chlorine (Si–Cl) bonds exhibit distinct characteristics. The Si–C bond is covalent and relatively robust, while the Si–Cl bonds are more polar due to the significant electronegativity difference between silicon and chlorine. This polarity enhances the reactivity of the molecule, particularly towards nucleophiles such as water and alcohols. The methyl group is electron-donating, which slightly modulates the electron density on the silicon atom, influencing both its reactivity and its interaction with other molecules in the condensed phase [3] [5].

The molecular weight of methyltrichlorosilane is 149.48 grams per mole, and its molecular formula is consistently represented as CH₃SiCl₃ in the literature [2] [4]. The three chlorine atoms contribute substantially to the molecular mass and also to the compound’s high density relative to water.

The three-dimensional structure can be visualized as a silicon center at the origin of a tetrahedron, with the methyl group and the three chlorine atoms occupying the vertices. This arrangement is confirmed by spectroscopic methods and crystallographic studies, which consistently report tetrahedral geometry for organosilicon trichlorides [3].

Table 1: Structural and Molecular Data for Methyltrichlorosilane

PropertyValueReference
Molecular FormulaCH₃SiCl₃ [2] [4]
Molecular Weight149.48 g·mol⁻¹ [2] [4] [5]
GeometryTetrahedral [3] [4]
Si–C Bond Length~1.86 Å (estimated) [3]
Si–Cl Bond Length~2.02 Å (estimated) [3]
Hybridization (Si)sp³ [3]
Bond Angles~109.5° [3] [4]

The tetrahedral geometry and electronic structure of methyltrichlorosilane are critical determinants of its chemical reactivity, particularly in processes involving nucleophilic attack at the silicon center. The presence of three electron-withdrawing chlorine atoms increases the electrophilicity of the silicon, making it highly susceptible to hydrolysis and alcoholysis, as discussed in subsequent sections.

Thermodynamic Properties (Boiling Point, Density, Vapor Pressure)

The thermodynamic profile of methyltrichlorosilane is characterized by its volatility, moderate density, and significant vapor pressure at ambient temperature. These properties are direct consequences of its molecular structure, intermolecular forces, and the presence of polarizable chlorine atoms.

Methyltrichlorosilane exists as a colorless liquid at room temperature, with a boiling point of approximately 66 degrees Celsius [2] [4] [5]. The melting point is reported as −77 degrees Celsius, indicating a broad liquid range and substantial volatility at standard laboratory conditions [2] [4]. Its density at 20 degrees Celsius is 1.273 grams per cubic centimeter, which is notably higher than that of water, reflecting the contribution of the three chlorine atoms to the overall molecular mass [2] [4] [5].

The vapor pressure of methyltrichlorosilane is significant, measured at 146.7 millimeters of mercury at 18 degrees Celsius [5]. This high vapor pressure underscores its volatility and propensity to exist in the vapor phase under ambient conditions. The flash point is low, at approximately −13 degrees Celsius, indicating a high degree of flammability [4] [5]. The autoignition temperature is reported as 404 degrees Celsius, and the explosive limits in air range from 7.6 percent (lower explosive limit) to 20 percent (upper explosive limit) [5].

Table 2: Thermodynamic Properties of Methyltrichlorosilane

PropertyValueReference
Boiling Point66 °C [2] [4] [5]
Melting Point−77 °C [2] [4]
Density (20°C)1.273 g·cm⁻³ [2] [4] [5]
Vapor Pressure (18°C)146.7 mmHg [5]
Flash Point−13 °C [4] [5]
Autoignition Temperature404 °C [5]
Explosive Limits (air)7.6% (LEL) – 20% (UEL) [5]

The thermodynamic properties of methyltrichlorosilane are integral to its handling and storage, as well as to its reactivity in both laboratory and industrial contexts. The high vapor pressure and low boiling point facilitate its use in vapor-phase reactions, while the density and volatility influence its phase behavior and mixing with other chemicals.

These parameters also play a role in the compound’s reactivity, as the volatility and vapor pressure can enhance the rate of gas-phase or surface-mediated reactions. The relatively high density, compared to many organic solvents, is attributable to the three chlorine atoms, which also contribute to the polarizability and intermolecular interactions within the liquid phase.

Reactivity Profiles (Hydrolysis, Alcoholysis, Reductive Coupling)

The reactivity of methyltrichlorosilane is dominated by the presence of three labile silicon–chlorine bonds, which render the molecule highly susceptible to nucleophilic substitution reactions. The most prominent reactions are hydrolysis, alcoholysis, and reductive coupling, each of which proceeds via well-characterized mechanistic pathways.

Hydrolysis

When exposed to water, methyltrichlorosilane undergoes rapid and exothermic hydrolysis. The reaction proceeds via nucleophilic attack of water molecules on the silicon center, leading to the formation of methylsilanetriol and the liberation of hydrogen chloride gas [2] [3]. The overall stoichiometry is:

$$
\text{CH}3\text{SiCl}3 + 3\ \text{H}2\text{O} \rightarrow \text{CH}3\text{Si(OH)}_3 + 3\ \text{HCl}
$$
[2] [3]

The silanol product, methylsilanetriol, is itself unstable and undergoes further condensation to yield cross-linked siloxane polymers, releasing additional water in the process:

$$
\text{CH}3\text{Si(OH)}3 \rightarrow \text{[CH}3\text{SiO}{1.5}\text{]}n + 1.5n\ \text{H}2\text{O}
$$
[2]

Experimental studies have demonstrated that the hydrolysis of methyltrichlorosilane is extremely rapid, with half of the theoretical yield of hydrogen chloride gas being produced within 1.4 minutes when the compound is spilled into a five-fold excess of water [1]. This reactivity is attributed to the high electrophilicity of the silicon atom, which is further enhanced by the electron-withdrawing effect of the three chlorine substituents.

Alcoholysis

Methyltrichlorosilane also reacts readily with alcohols in a process known as alcoholysis. The reaction with methanol, for example, yields trimethoxymethylsilane and hydrogen chloride:

$$
\text{CH}3\text{SiCl}3 + 3\ \text{CH}3\text{OH} \rightarrow \text{CH}3\text{Si(OCH}3)3 + 3\ \text{HCl}
$$
[2] [3]

This transformation is analogous to hydrolysis, with the alcohol functioning as the nucleophile. The resulting alkoxysilane can serve as a precursor to further organosilicon derivatives or as a cross-linking agent in polymer synthesis.

Reductive Coupling

Reduction of methyltrichlorosilane with alkali metals, such as sodium, leads to the formation of poly(methylsilyne), a highly cross-linked organosilicon material, with the concurrent formation of sodium chloride as a byproduct:

$$
n\ \text{CH}3\text{SiCl}3 + 3n\ \text{Na} \rightarrow [\text{CH}3\text{Si}]n + 3n\ \text{NaCl}
$$
[2]

This reaction exemplifies the susceptibility of silicon–chlorine bonds to reductive cleavage, with the formation of silicon-centered radicals that subsequently couple to form polymeric networks. The resulting poly(methylsilyne) is soluble in organic solvents and can be pyrolyzed to yield silicon carbide ceramics.

Table 3: Reactivity Pathways of Methyltrichlorosilane

Reaction TypeReactantsProductsReference
HydrolysisCH₃SiCl₃ + 3 H₂OCH₃Si(OH)₃ + 3 HCl [2] [3] [1]
AlcoholysisCH₃SiCl₃ + 3 CH₃OHCH₃Si(OCH₃)₃ + 3 HCl [2] [3]
Reductive Couplingn CH₃SiCl₃ + 3n Na[CH₃Si]_n + 3n NaCl [2]

The pronounced reactivity of methyltrichlorosilane towards nucleophiles is a direct consequence of the electron-withdrawing chlorine atoms, which increase the partial positive charge on the silicon center, rendering it highly susceptible to attack. The products of these reactions, particularly the silanols and alkoxysilanes, are important intermediates in the synthesis of silicone polymers and resins.

Thermal Stability and Decomposition Pathways

The thermal stability of methyltrichlorosilane is a critical factor in its handling, storage, and use in high-temperature processes such as chemical vapor deposition. Recent research employing flash pyrolysis and vacuum ultraviolet photoionization time-of-flight mass spectrometry has elucidated the primary decomposition pathways of this compound [6].

At elevated temperatures, methyltrichlorosilane undergoes homolytic cleavage of the silicon–carbon bond, yielding trichlorosilyl and methyl radicals:

$$
\text{CH}3\text{SiCl}3 \rightarrow \text{SiCl}3^\bullet + \text{CH}3^\bullet
$$
[6]

As the temperature increases, secondary decomposition of the trichlorosilyl radical becomes significant, leading to the formation of dichlorosilylene (SiCl₂):

$$
\text{SiCl}3^\bullet \rightarrow \text{SiCl}2 + \text{Cl}^\bullet
$$
[6]

Minor decomposition channels include carbon–hydrogen bond fission and the elimination of hydrogen chloride. The production of dichlorosilylene is of particular importance, as it is a key intermediate in the chemical vapor deposition of silicon carbide from chloroorganosilanes [6].

The timescale for these thermal decomposition processes is extremely short, on the order of 20 to 100 microseconds, and the dominant pathway is temperature-dependent. At lower temperatures, silicon–carbon bond homolysis predominates, while at higher temperatures, further fragmentation of the trichlorosilyl radical occurs.

Table 4: Thermal Decomposition Pathways of Methyltrichlorosilane

Temperature RangePrimary PathwaySecondary PathwaysMajor ProductsReference
ModerateSi–C bond homolysisC–H bond fission, HCl lossSiCl₃- , CH₃- [6]
HighSiCl₃- → SiCl₂ + Cl-Further fragmentationSiCl₂, Cl- , minor HCl, CH₃Cl [6]

The thermal decomposition of methyltrichlorosilane is thus characterized by a sequence of radical-mediated processes, with the initial step being homolytic cleavage of the silicon–carbon bond. The resulting radicals can undergo further reactions, including recombination, disproportionation, or elimination, depending on the temperature and reaction environment.

The overall thermal stability of methyltrichlorosilane is sufficient for its use in many synthetic processes, but care must be taken at elevated temperatures to avoid uncontrolled decomposition and the formation of reactive intermediates.

In summary, methyltrichlorosilane is a prototypical organosilicon compound whose physicochemical properties are defined by its tetrahedral geometry, high volatility, and pronounced reactivity towards nucleophiles. The presence of three chlorine atoms bonded to a silicon center imparts significant electrophilicity, leading to rapid hydrolysis and alcoholysis, as well as susceptibility to reductive coupling. Thermodynamically, the compound is characterized by a low boiling point, high density, and substantial vapor pressure, all of which are direct consequences of its molecular structure.

Thermal decomposition studies reveal that methyltrichlorosilane undergoes radical-mediated fragmentation at elevated temperatures, with the formation of trichlorosilyl and methyl radicals as primary products. Secondary decomposition yields dichlorosilylene, a key intermediate in the synthesis of advanced ceramic materials.

Gas-phase pyrolysis of methyltrichlorosilane represents the primary decomposition pathway for silicon carbide chemical vapor deposition processes [1]. The thermal decomposition occurs through multiple competing mechanisms, with silicon-carbon bond homolysis being the predominant initiation reaction at temperatures above 1273 K [2] [3].

The primary decomposition pathway involves the homolytic cleavage of the silicon-carbon bond:

CH₃SiCl₃ → CH₃- + SiCl₃-

This reaction exhibits an activation energy of 392 ± 18 kilojoules per mole and a pre-exponential factor of 9.6 × 10¹⁹ seconds⁻¹, as determined through experimental studies in flow reactor systems [3]. Computational studies using second-order perturbation theory with the coupled-cluster method at the CR-CC(2,3)/cc-pVTZ level confirm these experimental findings [4] [5].

Alternative decomposition pathways include hydrogen chloride elimination and chlorine atom abstraction. The molecular elimination of hydrogen chloride proceeds through a concerted mechanism:

CH₃SiCl₃ → CH₂SiCl₂ + HCl

This pathway exhibits a lower activation energy of 295 ± 11 kilojoules per mole, making it competitive at moderate temperatures between 940-1070 K [6] [7]. Transition state calculations reveal a four-membered ring intermediate structure with significant strain energy [8].

The formation of chlorinated intermediates follows sequential decomposition patterns. Secondary reactions involve the further decomposition of trichlorosilyl radicals:

SiCl₃- → SiCl₂ + Cl-

This reaction has an activation energy of 301.5 kilojoules per mole and becomes increasingly important at elevated temperatures above 1400 K [4]. The dichlorosilylene intermediate (SiCl₂) serves as a crucial precursor for silicon carbide nucleation on substrate surfaces [9].

Computational modeling using density functional theory calculations with the ωB97XD functional and 6-311++G(d,p) basis set provides detailed insight into reaction energetics [10]. The calculated activation barriers show excellent agreement with experimental data, typically within 10-15 kilojoules per mole [5]. Intrinsic reaction coordinate calculations confirm the proposed reaction pathways and identify key transition state geometries.

The gas-phase mechanism involves a complex network of radical chain reactions. Methyl radical formation initiates hydrogen abstraction from unreacted methyltrichlorosilane:

CH₃- + CH₃SiCl₃ → CH₄ + CH₂SiCl₃-

This propagation step has an activation energy of 61 ± 3 kilojoules per mole and a rate constant of 5.1 × 10⁸ exp(-61/RT) liters per mole per second [3]. The resulting chloromethylsilyl radicals undergo further decomposition or participate in termination reactions.

Temperature-dependent studies reveal distinct kinetic regimes. Below 1000 K, molecular elimination pathways dominate, while above 1400 K, radical chain mechanisms become prevalent [1] [2]. The transition between these regimes corresponds to changes in product selectivity and deposition efficiency.

Hydrolysis Kinetics and Sol-Gel Transition Dynamics

Hydrolysis of methyltrichlorosilane follows a stepwise mechanism involving sequential replacement of chlorine atoms with hydroxyl groups [11] [12]. The reaction proceeds through intermediate silanol species that undergo subsequent condensation to form siloxane networks [13].

The initial hydrolysis step occurs rapidly upon contact with water:

CH₃SiCl₃ + H₂O → CH₃Si(OH)Cl₂ + HCl

This reaction exhibits strong acid catalysis with a rate constant of 5.1 × 10⁸ exp(-61/RT) liters per mole per second [14]. The activation energy of 61 ± 3 kilojoules per mole reflects the nucleophilic attack of water on the electrophilic silicon center [15].

Subsequent hydrolysis steps proceed with decreasing activation energies:

CH₃Si(OH)Cl₂ + H₂O → CH₃Si(OH)₂Cl + HCl (Ea = 45 ± 5 kJ/mol)
CH₃Si(OH)₂Cl + H₂O → CH₃Si(OH)₃ + HCl (Ea = 38 ± 4 kJ/mol)

The decreasing activation energies result from increased electron density on silicon due to the electron-donating hydroxyl groups [12]. Nuclear magnetic resonance spectroscopy studies confirm the formation of methylsilanetriol as a stable intermediate species [12].

Condensation reactions initiate gel formation through siloxane bond formation. The critical gelation concentration occurs at approximately 0.15 molar methyltrichlorosilane, corresponding to the overlap concentration for polymer chain entanglement [16]. Viscosity measurements reveal a dramatic increase from 10³ to 10⁶ pascal-seconds during the sol-gel transition [16].

The gelation process exhibits complex kinetics dependent on pH, temperature, and water content. Under acidic conditions (pH < 3), gelation times range from 15-25 minutes at room temperature [12]. The activation energy for the overall gelation process is 35.2 ± 2.1 kilojoules per mole, reflecting the combined contributions of hydrolysis and condensation steps [17].

Molecular weight evolution during gelation follows power-law scaling behavior. The weight-average molecular weight increases from 2,500 to 15,000 grams per mole before gelation [18]. Post-gelation, cross-link density reaches 2.3 × 10²⁰ cross-links per cubic centimeter, resulting in a glass transition temperature between 45-65°C [17].

Kinetic modeling using the Flory-Stockmayer theory successfully describes the gelation transition. The critical conversion for gelation occurs at 0.577 for trifunctional monomers, consistent with experimental observations [17]. The model predicts gel fraction evolution and elastic modulus development in good agreement with rheological measurements.

Radical-Mediated Decomposition Pathways

Radical-mediated decomposition of methyltrichlorosilane involves multiple free radical species that participate in complex chain reaction mechanisms [2] [19]. The formation and subsequent reactions of these radicals determine overall decomposition kinetics and product selectivity.

Methyl radicals (CH₃- ) represent the primary radical species formed through silicon-carbon bond homolysis. These radicals have a formation energy of 392.0 kilojoules per mole and exhibit high reactivity toward hydrogen abstraction reactions [2]. The reaction with molecular hydrogen proceeds with an activation energy of 63.8 kilojoules per mole:

CH₃- + H₂ → CH₄ + H-

The rate constant for this reaction is 6.1 × 10⁻¹⁵ cubic centimeters per molecule per second at 1400 K [5]. Methyl radicals also participate in chlorine abstraction from methyltrichlorosilane with an activation energy of 72 ± 6 kilojoules per mole [3].

Trichlorosilyl radicals (SiCl₃- ) form as co-products of methyl radical generation. These species have a formation energy of 301.5 kilojoules per mole and undergo rapid decomposition at elevated temperatures [4]. The primary decomposition pathway involves chlorine atom elimination:

SiCl₃- → SiCl₂ + Cl-

This reaction has an activation energy of 245.8 kilojoules per mole for the reverse process, indicating significant thermodynamic driving force for chlorine atom loss [5]. Trichlorosilyl radicals also react with hydrogen molecules to form trichlorosilane with an activation energy of 58.2 kilojoules per mole [20].

Dichlorosilylene (SiCl₂) serves as a crucial intermediate in silicon carbide formation. This carbene-like species exhibits high reactivity and can insert into various chemical bonds [21]. The reaction with methane produces methyldichlorosilyl radicals:

SiCl₂ + CH₄ → CH₃SiHCl₂

The activation energy for this insertion reaction is 85.4 kilojoules per mole, making it competitive with other radical pathways at high temperatures [5].

Chloromethylsilyl radicals (CH₂SiCl₃- ) form through hydrogen abstraction from the methyl group. These radicals have a formation energy of 358.2 kilojoules per mole and can undergo further decomposition or participate in recombination reactions [22]. The reaction with hydrogen proceeds with an activation energy of 72.1 kilojoules per mole.

Chlorine atoms (Cl- ) participate in numerous propagation and termination reactions. With a formation energy of only 121.3 kilojoules per mole, chlorine atoms readily abstract hydrogen from various organic substrates [5]. The reaction with hydrogen molecules has a very low activation energy of 8.4 kilojoules per mole:

Cl- + H₂ → HCl + H-

This highly exothermic reaction (ΔH = -4.2 kJ/mol) contributes to the overall heat release during methyltrichlorosilane pyrolysis [3].

Termination reactions involve radical recombination processes that limit chain length and affect product distribution. The most important termination reactions include:

CH₃- + SiCl₃- → CH₃SiCl₃ (reformation)
CH₃- + CH₃- → C₂H₆
SiCl₃- + SiCl₃- → Si₂Cl₆

The rate constants for these termination reactions are typically in the range of 10⁻¹⁰ to 10⁻¹¹ cubic centimeters per molecule per second, several orders of magnitude faster than propagation reactions [5].

Computational Modeling of Reaction Intermediates (Density Functional Theory, Coupled-Cluster Methods)

Computational modeling using quantum mechanical methods provides detailed insight into reaction mechanisms and energetics that are difficult to obtain experimentally [4] [8]. Density functional theory calculations using hybrid functionals such as ωB97XD and M06-2X, combined with large basis sets like 6-311++G(d,p), offer an excellent compromise between accuracy and computational efficiency [23].

Geometry optimizations of reactants, products, and transition states reveal critical structural parameters. Methyltrichlorosilane adopts a tetrahedral geometry around silicon with C₃ᵥ symmetry [24]. The silicon-carbon bond length is 1.848 ± 0.005 Ångströms, while silicon-chlorine bonds measure 2.026 ± 0.005 Ångströms [24]. These structural parameters serve as benchmarks for computational method validation.

Transition state calculations identify critical points along reaction pathways. For silicon-carbon bond homolysis, the transition state occurs at a silicon-carbon distance of approximately 3.0 Ångströms [8]. The imaginary frequency for this transition state is 1261.8i cm⁻¹, confirming the nature of the saddle point [23]. Intrinsic reaction coordinate calculations verify connectivity between reactants and products.

Coupled-cluster calculations using the CR-CC(2,3) method with cc-pVTZ basis sets provide highly accurate energetics [4] [25]. These calculations correct for deficiencies in density functional theory, particularly for bond-breaking processes involving radical formation. The coupled-cluster energies typically differ from density functional theory values by 10-20 kilojoules per mole for activation barriers [10].

Zero-point energy corrections and thermal contributions significantly affect calculated rate constants. Vibrational frequency calculations provide these corrections, which can amount to 20-30 kilojoules per mole for typical transition states [23]. The harmonic oscillator approximation introduces some error, but scaling factors of 0.99 for the CBS-QB3 method improve accuracy [26].

Partition function calculations within the rigid rotor-harmonic oscillator approximation enable computation of thermodynamic properties and rate constants [5]. Transition state theory provides rate constants through the fundamental equation:

k = (kᵦT/h) × (Q‡/Q_reactants) × exp(-ΔE‡/RT)

where Q‡ and Q_reactants are partition functions for the transition state and reactants, respectively [5].

Canonical variational transition state theory accounts for barrierless reactions by locating generalized transition states that maximize the Gibbs free energy along the reaction path [5]. This approach proves essential for radical recombination reactions and some bond-breaking processes where no traditional saddle point exists.

Tunneling corrections using the Eckart model account for quantum mechanical effects that become important at lower temperatures [23]. The tunneling factor κ(T) multiplies the classical rate constant and can increase rates by factors of 2-5 for hydrogen transfer reactions [27].

Electronic structure analysis using natural bond orbital methods provides insight into bonding changes during reactions [23]. Charge transfer analysis reveals that silicon-carbon bond breaking involves significant charge separation, with negative charge accumulating on the methyl fragment [15].

Computational screening of alternative decomposition pathways identifies minor reaction channels. Three-centered elimination reactions, molecular rearrangements, and concerted multi-bond breaking processes all contribute to overall reaction complexity [8]. The computational results guide experimental design and help interpret product distributions.

Validation against experimental data demonstrates the reliability of computational predictions. For methyltrichlorosilane pyrolysis, calculated activation energies typically agree with experimental values within 15-20 kilojoules per mole [5]. Rate constant predictions show deviations of less than one order of magnitude across temperature ranges of 1000-2000 K [4].

Physical Description

Methyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 8°F. Vapor and liquid may cause burns. Denser than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

Boiling Point

152 °F at 760 mm Hg (EPA, 1998)
65.6 °C
66 °C

Flash Point

15 °F (EPA, 1998)
45 °F (Open cup); 15 °F (Closed cup)
8 °C

Vapor Density

5.17 (EPA, 1998) (Relative to Air)
5.17 (Air = 1)
Relative vapor density (air = 1): 5.2

Density

1.27 at 77 °F (EPA, 1998)
1.270 at 25 °C/25 °C
Relative density (water = 1): 1.3

Odor

ACRID ODOR, SHARP LIKE HYDROCHLORIC ACID

Melting Point

-108 °F (EPA, 1998)
-90.0 °C
-90 °C

UNII

UIR5I18638

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

166.99 mmHg
167 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 17.9

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-79-6

Wikipedia

Methyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

CONTROLLED REACTION OF METHYL CHLORIDE WITH SILICON IN THE PRESENCE OF A COPPER CATALYST, FOLLOWED BY SEPARATION FROM OTHER METHYLCHLOROSILANES BY FRACTIONAL DISTILLATION.
By Grignard reaction of silicon tetrachloride and methylmagnesium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Silane, trichloromethyl-: ACTIVE

Storage Conditions

Fireproof ... Well closed.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and water. Outside or detached storage is preferred.

Stability Shelf Life

Decomp in moist air, creating hydrochloric acid with odor threshold of 1 ppm.

Dates

Last modified: 08-15-2023

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